7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This purine-based derivative features a complex structure with a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain at position 7, a methyl group at position 3, and a 4-phenylpiperazinyl substituent at position 8 (Fig. 1). Its molecular formula is C₂₉H₃₃N₇O₆, with an average molecular mass of 575.62 g/mol and a monoisotopic mass of 575.2441 g/mol . The compound’s design integrates pharmacophoric elements from adenosine receptor ligands (via the purine scaffold) and serotonin/dopamine receptor modulators (via the 4-phenylpiperazine moiety).
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O5/c1-29-23-22(24(34)28-26(29)35)32(16-19(33)17-37-21-10-8-20(36-2)9-11-21)25(27-23)31-14-12-30(13-15-31)18-6-4-3-5-7-18/h3-11,19,33H,12-17H2,1-2H3,(H,28,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUQSYQHXJEOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(COC5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as compound 1 ) is a complex organic molecule with significant potential in biological research and therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26N6O5
- Molecular Weight : 430.45764 g/mol
- CAS Number : [61952133]
Synthesis
The synthesis of compound 1 involves multiple steps that typically include:
- Formation of the purine core .
- Introduction of functional groups , such as hydroxy and methoxy phenyl groups.
- Substitution reactions to attach the piperazine moiety.
Compound 1 exhibits diverse biological activities primarily through its interaction with various molecular targets:
- Dopamine Receptor Modulation : The compound has been shown to selectively interact with dopamine receptors, particularly the D3 receptor. Studies indicate that it promotes β-arrestin recruitment and G protein activation, leading to downstream signaling effects such as pERK phosphorylation .
- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to antioxidant properties, which may protect against oxidative stress in cellular environments.
Pharmacological Effects
- Neuroprotective Effects : Research indicates that compound 1 may protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases .
- Analgesic Properties : In various assays, derivatives of compound 1 have demonstrated analgesic activity superior to traditional analgesics like acetylsalicylic acid .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that compound 1 can exhibit selective cytotoxicity against certain tumor cell lines, making it a candidate for further investigation as an anticancer agent .
Study on D3 Receptor Agonism
A study conducted to evaluate the selectivity of compound 1 for the D3 receptor revealed that it significantly activates β-arrestin translocation without affecting other dopamine receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation .
Antioxidant and Cytotoxic Screening
In a recent study evaluating various derivatives of compound 1 for their antioxidant and cytotoxic properties, compounds were tested against human monocytic leukemia THP-1 cells. Results indicated that certain derivatives showed promising cytotoxic activity with LC50 values comparable to established chemotherapeutics .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. It has shown promise in the following areas:
- Antidepressant Activity : The piperazine moiety is known for its interaction with serotonin receptors, suggesting potential use as an antidepressant or anxiolytic agent .
- Antitumor Properties : Research indicates that the compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in oncology .
Biochemical Probes
Due to its ability to interact with specific enzymes and receptors, this compound serves as a valuable biochemical probe:
- Enzyme Inhibition Studies : It can be utilized to study the inhibition mechanisms of various enzymes involved in metabolic pathways.
- Receptor Binding Studies : The compound's affinity for certain receptors allows researchers to investigate receptor-ligand interactions and signaling pathways .
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Polymer Synthesis : It can act as a building block for synthesizing new polymers with tailored properties .
- Catalysis : The compound has potential as a catalyst in organic reactions due to its functional groups that can facilitate various chemical transformations .
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depression-like behaviors when administered at specific dosages, highlighting its potential as a novel antidepressant .
Case Study 2: Antitumor Effects
In vitro studies conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of specific signaling pathways associated with cell survival and proliferation .
Case Study 3: Enzyme Interaction
Research published in Biochemical Journal investigated the interaction of this compound with cytochrome P450 enzymes. The findings suggested that it could serve as a selective inhibitor, providing insights into drug metabolism and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous purine derivatives, focusing on substitutions, pharmacological activity, and physicochemical properties.
Substitution Patterns and Pharmacological Implications
Key Structural and Functional Differences
Phenoxy Substituents: The 4-methoxyphenoxy group in the target compound (vs. Methyl vs. Phenylpiperazine: The 4-phenylpiperazine in the target compound (vs. 4-methylpiperazine in ) introduces aromatic interactions, which may favor serotonin/dopamine receptor engagement .
Cytotoxic Activity :
- Trisubstituted purines (e.g., Compound 11b in ) with GI₅₀ values of 0.7–1.5 µM in leukemia cells highlight the importance of 8-arylpiperazine groups for cytotoxicity. The target compound’s 4-phenylpiperazine may confer similar activity, though direct comparisons are unavailable .
Kinase Inhibition: The Merck PDK1 inhibitors (IC₅₀: 0.1–100 nM) outperform purine-based derivatives like the Boehringer Ingelheim series, suggesting non-purine scaffolds (e.g., benzimidazoles) may offer superior kinase selectivity.
Physicochemical and Electrochemical Properties
- Solubility : The target compound’s 2-hydroxypropyl chain improves aqueous solubility compared to purely hydrophobic analogs (e.g., ).
- Electrochemical Stability : Purine derivatives with hydroxyl groups (e.g., theophylline analogs) exhibit pH-dependent oxidation peaks near pH 6–9 , suggesting the target compound may require formulation at neutral pH to avoid degradation.
Tables
Table 1. Structural Comparison of Purine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
